molecular formula C12H14ClN3O B3038710 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide CAS No. 887573-34-4

2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide

Cat. No.: B3038710
CAS No.: 887573-34-4
M. Wt: 251.71 g/mol
InChI Key: JBFUETSETJUFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. The benzimidazole ring in its structure is known to bind to enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, benzimidazole derivatives have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways . The interaction of this compound with these enzymes can lead to alterations in biochemical pathways, affecting cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, the compound may alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzyme active sites, inhibiting or activating their activity. For instance, benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication . This inhibition can lead to DNA damage and cell cycle arrest. Additionally, the compound may interact with transcription factors, altering gene expression and affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, the compound may induce toxic or adverse effects, such as DNA damage, cell cycle arrest, and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, benzimidazole derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, leading to alterations in cellular metabolism. Additionally, the compound may interact with cofactors, such as adenosine triphosphate (ATP), influencing energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins may interact with the compound, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, benzimidazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors, affecting gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide typically involves the reaction of 1-methyl-1H-benzimidazole with chloro

Properties

IUPAC Name

2-chloro-N-[1-(1-methylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8(14-11(17)7-13)12-15-9-5-3-4-6-10(9)16(12)2/h3-6,8H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFUETSETJUFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.